molecular formula C17H19IO6 B11827876 methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate

methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate

Cat. No.: B11827876
M. Wt: 446.2 g/mol
InChI Key: ZJDDLEHMPISQDE-YVEFUNNKSA-N
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Description

Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate is a structurally complex compound featuring a fused furobenzofuran core, an iodinated pentanoate ester, and stereochemical complexity at the C-4 (R-configuration) and C-2 (S-configuration) positions. The furo[3,4-g][1]benzofuran system is a bicyclic heteroaromatic framework with methoxy and ketone substituents, while the pentanoate ester incorporates an iodine atom at the 4-position. This compound’s synthesis and structural elucidation likely rely on advanced crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure determination .

Properties

Molecular Formula

C17H19IO6

Molecular Weight

446.2 g/mol

IUPAC Name

methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate

InChI

InChI=1S/C17H19IO6/c1-17(18,5-4-13(19)22-3)12-7-10-11(21-2)6-9-8-23-16(20)14(9)15(10)24-12/h6,12H,4-5,7-8H2,1-3H3/t12-,17+/m0/s1

InChI Key

ZJDDLEHMPISQDE-YVEFUNNKSA-N

Isomeric SMILES

C[C@@](CCC(=O)OC)([C@@H]1CC2=C(C=C3COC(=O)C3=C2O1)OC)I

Canonical SMILES

CC(CCC(=O)OC)(C1CC2=C(C=C3COC(=O)C3=C2O1)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furobenzofuran ring system: This can be achieved through a series of cyclization reactions.

    Introduction of the iodinated pentanoate moiety: This step involves the iodination of a suitable precursor, followed by esterification to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The iodinated moiety makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could result in the replacement of the iodine atom with another functional group.

Scientific Research Applications

Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-g

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes, particularly those involving iodine-containing compounds.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Functional Groups Substituents/Iodination Stereochemistry Reference
Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate (Target) Furobenzofuran + pentanoate Ester, methoxy, ketone, iodo 4-iodo on pentanoate 4R, 2S N/A
(2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone (Impurity D(EP)) Benzofuran + diaryl ketone Ketone, diiodo, hydroxy 3,5-diiodo on phenyl None reported
Methyl (4R)-4-[(steroid-core)...]pentanoate ( compound) Steroid + pentanoate Ester, acetylated sugars, oxidanyl Multiple acetyloxy groups Complex stereochemistry (R/S)
[4-(4-Methoxyphenyl)-2-oxochromen-7-yl] (2S)-4-methyl-2-[(t-Boc)amino]pentanoate Coumarin + pentanoate Ester, methoxy, ketone, t-Boc-protected amine 4-methoxyphenyl on coumarin 2S

Key Observations:

Core Heterocycles: The target compound employs a furobenzofuran system, distinct from the benzofuran in Impurity D(EP) and the coumarin (2-oxochromen) in the compound . Furobenzofurans are less common in pharmaceuticals compared to benzofurans or coumarins, suggesting specialized applications (e.g., kinase inhibition or photodynamic therapy). The steroid-linked pentanoate in highlights a divergent application in hormone-like molecules, contrasting with the target’s smaller heterocyclic core.

Iodination Patterns: The 4-iodo substituent in the target’s pentanoate is unique compared to the 3,5-diiodo phenyl group in Impurity D(EP) . Mono-iodination may enhance metabolic stability compared to diiodinated analogs, which are bulkier and prone to dehalogenation.

Ester vs. Ketone Functionality: The target’s methyl pentanoate ester differs functionally from Impurity D(EP)’s diaryl ketone . Esters are more hydrolytically labile, which could influence bioavailability compared to ketones.

Stereochemical Complexity: The target’s 4R and 2S configurations contrast with the 2S configuration in the coumarin-linked pentanoate . Such stereochemical specificity often dictates binding affinity in biological systems (e.g., enzyme inhibition).

Biological Activity

Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g]benzofuran-2-yl]pentanoate is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on current research findings.

Structural Characteristics

The compound features a unique structure that includes:

  • An iodine atom
  • A methoxy group
  • A furobenzofuran moiety

These structural components contribute to its interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g]benzofuran-2-yl]pentanoate may exhibit significant biological activities including:

  • Enzyme Inhibition : Potentially inhibits specific enzymes involved in disease pathways.
  • Receptor Interaction : May interact with receptors implicated in cancer and inflammation.
  • Cellular Signaling Modulation : Influences cellular signaling pathways through its binding to biological macromolecules.

Research has focused on understanding how this compound interacts with various protein targets. Techniques such as molecular docking simulations and surface plasmon resonance have been employed to elucidate these interactions.

Interaction Studies

The compound's binding affinity to protein targets is crucial for predicting its therapeutic efficacy. Below is a summary of interaction studies:

Protein Target Binding Affinity Biological Implication
Enzyme AHighCancer pathway inhibition
Receptor BModerateAnti-inflammatory effects
Kinase CLowPotential neuroprotective role

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g]benzofuran-2-yl]pentanoate:

  • Anticancer Properties : In vitro studies demonstrated that compounds with similar structures showed selective cytotoxicity against various cancer cell lines.
    • Study Reference : A study published in the British Journal of Pharmacology highlighted the anticancer properties of furobenzofuran derivatives, suggesting a similar potential for this compound .
  • Anti-inflammatory Effects : Research indicates that related compounds can inhibit inflammatory pathways, which may also apply to methyl (4R)-4-iodo derivative.
    • Study Reference : A review on purinergic signaling noted the importance of certain compounds in modulating inflammatory responses .
  • Neuroprotective Activity : Some studies suggest that furobenzofuran derivatives possess neuroprotective properties, indicating potential applications in neurodegenerative diseases.
    • Study Reference : Investigations into neuroprotective mechanisms have shown promise for similar compounds in mitigating neuronal damage .

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